2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate
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Overview
Description
2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the chromen ring system, chlorination, and subsequent functionalization to introduce the benzyloxycarbonyl and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce the environmental impact, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE
- 2-CHLORO-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE
- 2-({2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETIC ACID .
Uniqueness
The uniqueness of 2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H26ClNO6S |
---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C26H26ClNO6S/c1-35-12-11-21(28-26(31)32-15-16-7-3-2-4-8-16)25(30)34-23-14-22-19(13-20(23)27)17-9-5-6-10-18(17)24(29)33-22/h2-4,7-8,13-14,21H,5-6,9-12,15H2,1H3,(H,28,31)/t21-/m0/s1 |
InChI Key |
WFUZKIBTWSTNOV-NRFANRHFSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CSCCC(C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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